(E)-N,N'-dimethoxymethanimidamide
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Overview
Description
(E)-N,N’-dimethoxymethanimidamide is an organic compound characterized by the presence of two methoxy groups attached to a methanimidamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N,N’-dimethoxymethanimidamide typically involves the reaction of methoxyamine with a suitable aldehyde or ketone under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imidamide structure. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of (E)-N,N’-dimethoxymethanimidamide may involve continuous flow processes to ensure consistent quality and high yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: (E)-N,N’-dimethoxymethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imidamide to amines or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.
Major Products: The major products formed from these reactions include oximes, nitriles, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N,N’-dimethoxymethanimidamide has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific molecular targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-N,N’-dimethoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N,N’-dimethylformamide: Similar in structure but lacks the methoxy groups.
Methoxyamine: Contains the methoxy group but differs in the overall structure.
Formamide: A simpler amide structure without the methoxy groups.
Uniqueness: (E)-N,N’-dimethoxymethanimidamide is unique due to the presence of both methoxy groups and the imidamide structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N,N'-dimethoxymethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-6-4-3-5-7-2/h3H,1-2H3,(H,4,5) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDFEEQOMDKFNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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